

# Sulfo-cyanine3 Azide: A Technical Guide for Bioconjugation and Imaging

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sulfo-cyanine3 azide sodium

Cat. No.: B15554896

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-cyanine3 azide, a water-soluble fluorescent dye essential for biomolecular labeling and detection. It details the compound's chemical properties, provides in-depth experimental protocols for its use in click chemistry, and illustrates key workflows for its application in research and development.

## Core Compound Data

Sulfo-cyanine3 azide is a bright, photostable fluorescent probe belonging to the cyanine dye family. Its key feature is the presence of one or more sulfonate groups, which confer high water solubility, making it ideal for labeling sensitive biological molecules in aqueous environments without the need for organic co-solvents. The terminal azide group enables its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry.

It is important to note that the molecular weight and formula of Sulfo-cyanine3 azide can vary depending on the salt form and the degree of sulfonation. The following table summarizes the properties of different commercially available forms.

Supplier/Variant	Molecular Weight (g/mol )	Molecular Formula	Salt Form
Potassium Salt	736.94	C <sub>33</sub> H <sub>41</sub> N <sub>6</sub> KO <sub>7</sub> S <sub>2</sub>	Potassium
Sodium Salt	752.88	C <sub>34</sub> H <sub>45</sub> N <sub>6</sub> NaO <sub>8</sub> S <sub>2</sub>	Sodium
Free Acid	806.97	C <sub>35</sub> H <sub>46</sub> N <sub>6</sub> O <sub>10</sub> S <sub>3</sub>	Free Acid
Alternative Form 1	698.85	C <sub>33</sub> H <sub>42</sub> N <sub>6</sub> O <sub>7</sub> S <sub>2</sub>	Not specified
Alternative Form 2	806.96	Not specified	Not specified

## Experimental Protocols

Sulfo-cyanine3 azide is primarily utilized in click chemistry reactions for the fluorescent labeling of biomolecules such as proteins, nucleic acids, and small molecules. Below are detailed protocols for the two main types of click chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

### Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for labeling alkyne-modified biomolecules in a controlled in vitro setting.

Materials:

- Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
- Sulfo-cyanine3 azide
- Copper(II) sulfate (CuSO<sub>4</sub>) solution (e.g., 20 mM in water)
- Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
- Copper-chelating ligand (optional but recommended): THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) solution (e.g., 50 mM in water/DMSO)

- Reaction Buffer: Phosphate-buffered saline (PBS) or other appropriate amine-free buffer, pH 7.0-7.5
- Purification system: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes

#### Procedure:

- Preparation of Reactants:
  - Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
  - Prepare a stock solution of Sulfo-cyanine3 azide (e.g., 10 mM in water or DMSO).
- Reaction Setup:
  - In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 1.5 to 10-fold molar excess of Sulfo-cyanine3 azide.
  - Optional: If using a ligand, pre-mix the  $\text{CuSO}_4$  solution with the ligand solution at a 1:5 molar ratio.
  - Add the  $\text{CuSO}_4$  solution (with or without pre-mixed ligand) to the reaction mixture to a final concentration of 0.1 to 1 mM.
  - To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 1 to 5 mM.
- Incubation:
  - Gently mix the reaction components and incubate at room temperature for 30-60 minutes, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours).
- Purification:

- Remove unreacted dye and catalyst by purifying the labeled biomolecule using size-exclusion chromatography or dialysis.

## Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for labeling biomolecules in living cells or other environments where copper toxicity is a concern. It requires the biomolecule to be modified with a strained alkyne, such as DBCO (dibenzocyclooctyne) or BCN (bicyclononyne).

### Materials:

- Strained alkyne-modified biomolecule (e.g., DBCO-protein)
- Sulfo-cyanine3 azide
- Reaction Buffer: PBS or cell culture medium
- Purification system (for in vitro reactions): Size-exclusion chromatography or dialysis

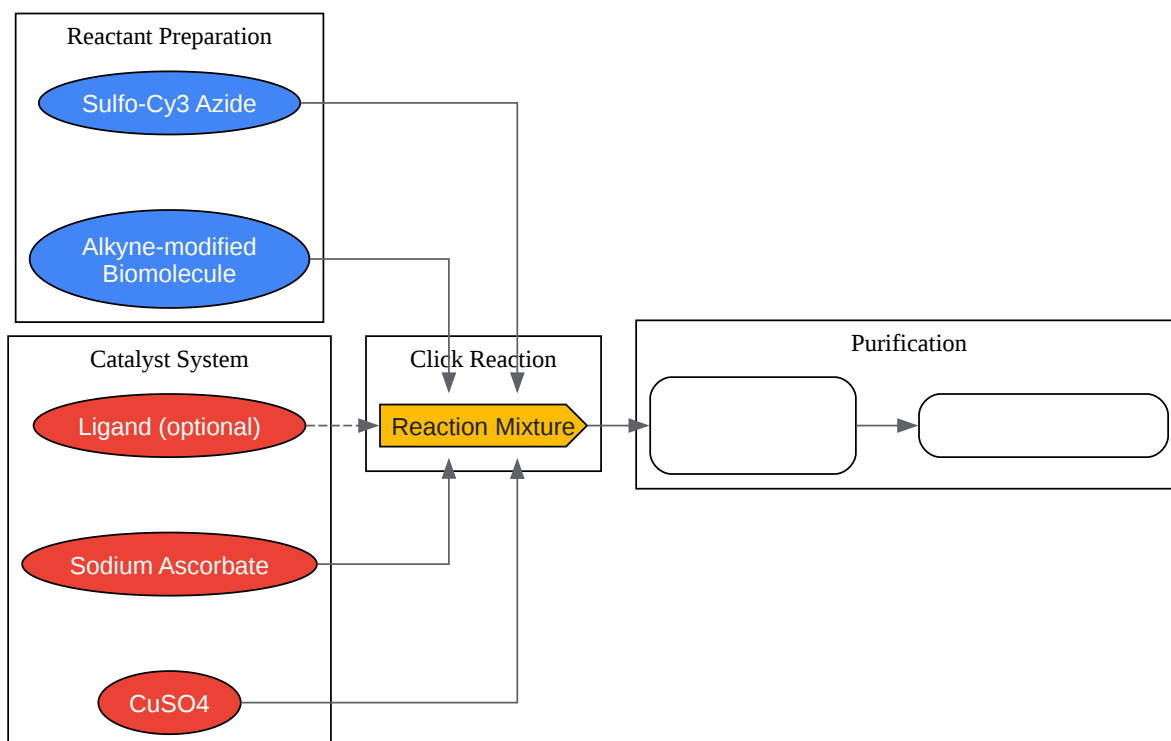
### Procedure:

- Preparation of Reactants:
  - Dissolve or suspend the strained alkyne-modified biomolecule in the desired reaction buffer.
  - Prepare a stock solution of Sulfo-cyanine3 azide (e.g., 10 mM in water or DMSO).
- Reaction Setup:
  - Add Sulfo-cyanine3 azide to the strained alkyne-modified biomolecule. A 2 to 5-fold molar excess of the dye is typically sufficient.
- Incubation:
  - Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, protected from light. Reaction times may vary depending on the specific strained alkyne used.

- Purification/Washing:
  - For in vitro reactions, purify the labeled conjugate using standard methods as described for CuAAC.
  - For labeling in living cells, wash the cells with fresh buffer or medium to remove any unreacted dye before imaging.

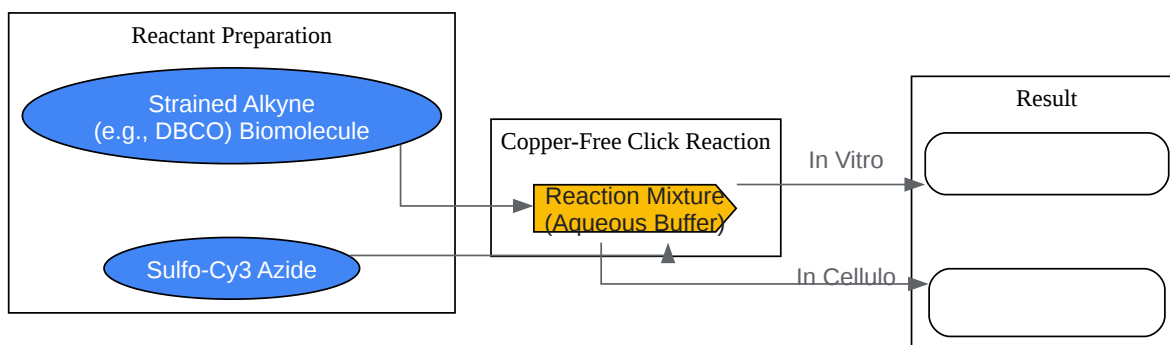
## Visualized Workflows and Pathways

To further elucidate the application of Sulfo-cyanine3 azide, the following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual pathways.



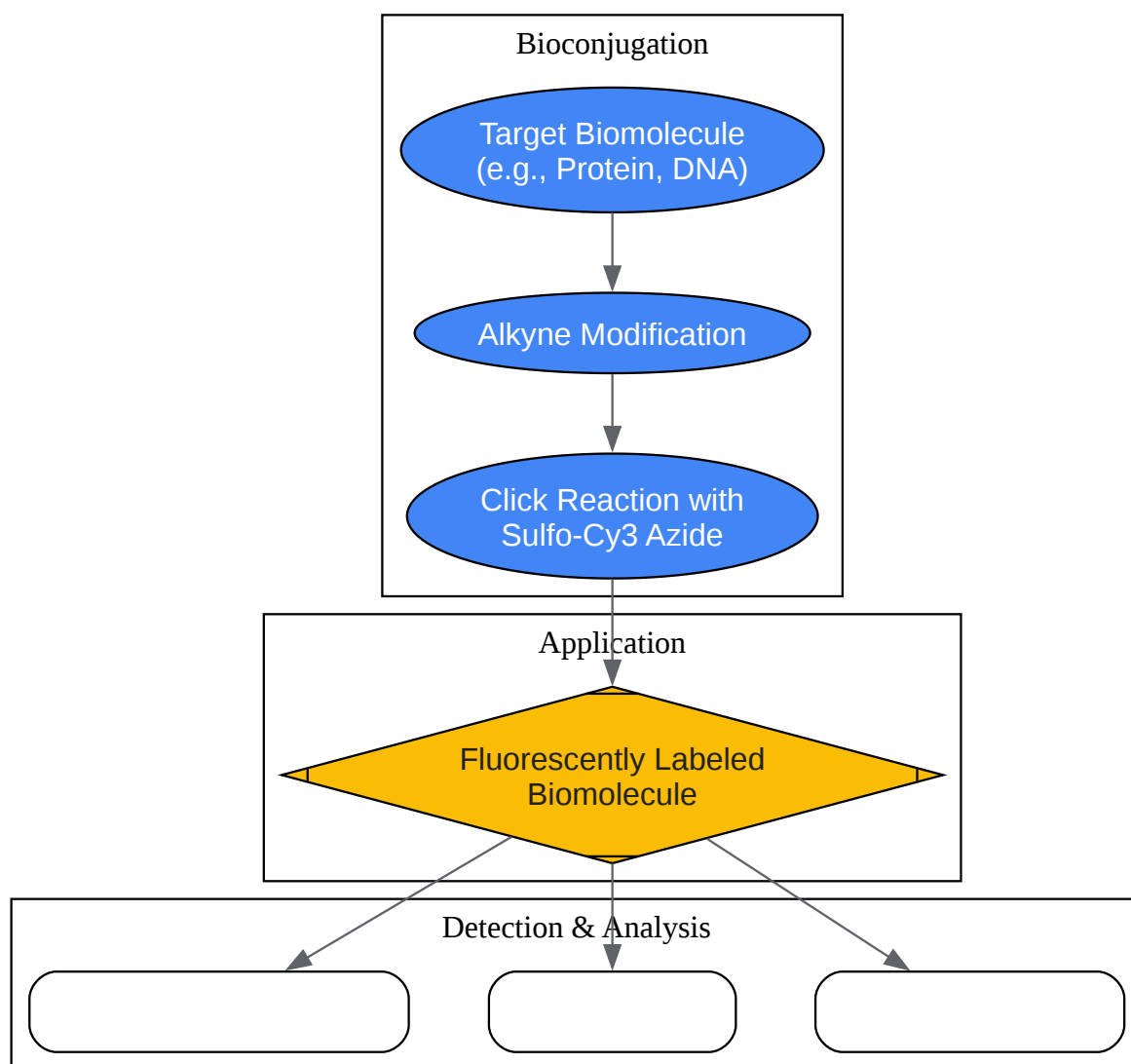
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### CuAAC Experimental Workflow



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### SPAAC Experimental Workflow



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### Biomolecule Labeling and Detection

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)